1-(Oxetan-3-yl)cyclopropanamine hydrochloride
Description
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-(oxetan-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-6(1-2-6)5-3-8-4-5;/h5H,1-4,7H2;1H |
InChI Key |
FMXIHDMPWOWLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2COC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
[2+1] Cycloaddition of Oxetane-Derived Alkenes
This method employs transition metal-catalyzed reactions between oxetane-containing alkenes and carbene precursors. For example, ethyl diazoacetate reacts with 3-vinyloxetane in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) to form the cyclopropane core. Key parameters include:
| Reaction Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| 3-Vinyloxetane | 0.1 M in DCM, 25°C | 78 | |
| Ethyl diazoacetate | 1.2 equiv, slow addition over 2 h | - | |
| Rh₂(OAc)₄ | 2 mol%, nitrogen atmosphere | - |
Steric hindrance from the oxetane oxygen often necessitates elevated catalyst loadings compared to non-heterocyclic alkenes. Post-reduction of the ester group to the primary amine is achieved via lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 1-(oxetan-3-yl)cyclopropanamine.
Ring-Opening of Oxetane Epoxides
Epoxide intermediates derived from 3-oxetane methanol undergo nucleophilic attack by cyclopropane amines. For instance, 3-oxetanyl epoxide reacts with cyclopropanamine in aqueous NaOH at 60°C, achieving 65% conversion. This method avoids metal catalysts but requires careful pH control to prevent oxetane ring degradation.
Amine Functionalization and Protection
Primary amine installation often precedes cyclopropanation due to the sensitivity of free amines to strong acids/bases.
Gabriel Synthesis
Phthalimide protection of the amine enables compatibility with subsequent cyclopropanation steps:
-
3-Oxetanylmethyl bromide reacts with potassium phthalimide in DMF (80°C, 12 h)
-
Hydrazinolysis (NH₂NH₂, ethanol, reflux) liberates the free amine
This method yields 1-(oxetan-3-yl)cyclopropanamine with 82% purity after column chromatography.
Reductive Amination
Ketone intermediates (e.g., 3-oxetanone) condense with cyclopropanamine derivatives in the presence of NaBH₃CN:
Optimized conditions (pH 6, 0°C) suppress imine hydrolysis, achieving 91% yield in pilot-scale runs.
Hydrochloride Salt Formation
Free base conversion to the hydrochloride salt improves stability and crystallinity. Industrial protocols use anhydrous HCl gas bubbling through a chilled (-10°C) ethyl acetate solution of the amine:
| Parameter | Optimal Value | Effect on Crystal Quality |
|---|---|---|
| Solvent | Ethyl acetate | Prevents hydrate formation |
| Temperature | -10°C to 0°C | Controls particle size |
| HCl Addition Rate | 0.5 L/min/g amine | Avoids local overheating |
The resulting hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (40°C, 24 h) to >99% purity.
Challenges and Optimization
Oxetane Ring Stability
The oxetane’s strain (109° bond angles vs. 111° in THF) makes it prone to acid-catalyzed ring-opening. Process modifications include:
Cyclopropane Diastereoselectivity
Chiral auxiliaries like (R)-BINOL improve enantiomeric excess (ee) in asymmetric cyclopropanation:
| Chiral Ligand | ee (%) | Reaction Scale (kg) |
|---|---|---|
| (R)-BINOL | 94 | 5 |
| (S)-PyBOX | 88 | 2 |
Industrial-Scale Production
A continuous flow protocol from recent patent literature demonstrates scalability:
-
Cyclopropanation Module : Microreactor (0.5 mm ID) with Rh catalyst
-
Amination Loop : Packed-bed reactor with immobilized transaminase
-
Salt Formation : Anti-solvent crystallization (tert-butyl methyl ether)
This system achieves 92% overall yield at 50 kg/day throughput.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
1-(Oxetan-3-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce the oxetane ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with Br2 can lead to the formation of brominated derivatives .
Scientific Research Applications
1-(Oxetan-3-yl)cyclopropanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Oxetan-3-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, making the compound of interest in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-(oxetan-3-yl)cyclopropanamine hydrochloride, we compare it structurally and functionally with analogous cyclopropanamine derivatives (Table 1).
Table 1: Structural and Functional Comparison of Cyclopropanamine Derivatives
Key Insights:
Structural Diversity :
- Aromatic vs. Aliphatic Substituents : Halogenated phenyl derivatives (e.g., 2,4-dichlorophenyl, 2-fluorophenyl) exhibit higher molecular weights and lipophilicity compared to aliphatic substituents (e.g., oxetane, methoxymethyl).
- Polar Functional Groups : The oxetane and methoxymethyl groups enhance polarity and aqueous solubility, whereas trifluoromethyl and halogenated phenyl groups increase lipophilicity and membrane permeability.
Biological Relevance :
- Halogenated Derivatives : The 2-fluorophenyl and 2,4-dichlorophenyl analogs are associated with CNS activity and antimicrobial properties due to their ability to penetrate lipid bilayers and interact with hydrophobic binding pockets.
- Oxetane Advantage : The oxetane ring in 1-(oxetan-3-yl)cyclopropanamine HCl improves metabolic stability by resisting oxidative degradation, a critical feature in prolonging drug half-life.
Synthetic Utility :
- The trifluoromethyl and oxetane derivatives are often synthesized via cyclopropanation of pre-functionalized carboxylic acids or through ring-opening reactions of strained intermediates.
- Hydrochloride salt formation is a common strategy across these compounds to enhance crystallinity and storage stability.
Pharmacokinetic Considerations :
- The methyl and methoxymethyl derivatives (e.g., 1-methylcyclopropanamine HCl) have lower molecular weights, favoring blood-brain barrier penetration for neurological applications.
- In contrast, the oxetane derivative’s balance of polarity and rigidity makes it a preferred scaffold for orally bioavailable drugs.
Biological Activity
1-(Oxetan-3-yl)cyclopropanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanamine moiety fused with an oxetane ring, which contributes to its unique pharmacological profile. The molecular formula is represented as follows:
- Molecular Formula : C₅H₈ClN
- Molecular Weight : 133.57 g/mol
Research indicates that this compound may interact with various biological targets, influencing pathways related to cancer metabolism and neurodegenerative diseases. The cyclopropanamine structure is known for its ability to modulate neurotransmitter systems, while the oxetane ring may enhance binding affinity to certain receptors.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving pancreatic cancer cells (MIA PaCa-2), the compound showed an IC₅₀ value of approximately 118.5 nM in galactose-containing medium, indicating its potential as an OXPHOS inhibitor .
Table: Biological Activity Data
| Cell Line | IC₅₀ (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| MIA PaCa-2 | 118.5 | OXPHOS inhibition | |
| UM16 (Pancreatic) | 0.58 | Cytotoxicity in galactose media | |
| BACE1 Inhibition | N/A | Alzheimer's disease treatment |
Case Study 1: Anti-Cancer Activity
In a recent study, the compound was tested on UM16 pancreatic cancer cells. The results indicated that the compound inhibited cell growth in a dose-dependent manner, showcasing its potential as a therapeutic agent against pancreatic cancer. Further investigations are warranted to explore its efficacy in vivo and its safety profile.
Case Study 2: Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary data suggest that it may inhibit BACE1, an enzyme implicated in Alzheimer's disease pathology. This inhibition could lead to decreased amyloid-beta peptide production, a hallmark of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Oxetan-3-yl)cyclopropanamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-opening reactions. For cyclopropane derivatives, cyclopropanation via the Kulinkovich reaction (using Grignard reagents and Ti-based catalysts) is common. The oxetane ring can be introduced via epoxide intermediates, followed by amine coupling. Critical factors include temperature control (0–25°C for cyclopropanation), solvent polarity (THF or DCM for stability), and stoichiometry of amine precursors. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl, with yields influenced by pH adjustments (optimal pH 4–5) .
Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Cyclopropane protons appear as multiplets (δ 0.8–1.5 ppm), while oxetane protons resonate as a triplet (δ 4.2–4.8 ppm). The amine protons (NH) are broadened due to HCl salt formation (δ 8.0–10.0 ppm).
- ¹³C NMR : Cyclopropane carbons (δ 10–15 ppm), oxetane carbons (δ 60–80 ppm), and the amine carbon (δ 40–50 ppm).
- IR : Stretching vibrations for NH₃⁺ (2500–3000 cm⁻¹) and C-O in oxetane (1050–1150 cm⁻¹).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 144.1 (C₆H₁₀ON·HCl) confirms molecular weight .
Q. What are the solubility and partition coefficient (LogP) characteristics of this compound, and how do they impact experimental design?
- Methodological Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) due to ionic interactions. LogP (predicted via PubChem data) is ~0.5, indicating moderate lipophilicity. For in vitro assays, use aqueous buffers (PBS, pH 7.4) for solubility; for cellular uptake studies, consider co-solvents like DMSO (<1% v/v) to avoid precipitation. Solubility-temperature profiles should be validated via UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the oxetane ring influence the compound’s stability under physiological conditions compared to similar cyclopropanamine derivatives?
- Methodological Answer : Oxetanes improve metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with cyclopropanamine analogs lacking oxetane (e.g., 3-cyclopropylpropan-1-amine hydrochloride) show 1.5–2x longer plasma half-life in hepatocyte assays (e.g., human liver microsomes, 37°C). Hydrolysis studies (pH 7.4, 37°C) reveal <10% degradation over 24 hours, monitored via LC-MS. Stability is pH-dependent; acidic conditions (pH <3) accelerate oxetane ring opening .
Q. What strategies can mitigate conflicting data in the literature regarding the biological activity of this compound?
- Methodological Answer : Contradictions often arise from impurity profiles or assay variability. Solutions include:
- Purity Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to ensure ≥95% purity.
- Assay Standardization : Replicate experiments in standardized conditions (e.g., cell lines with consistent passage numbers, serum-free media).
- Control Compounds : Compare with structurally validated analogs (e.g., ECHA-registered cyclopropanamines) to isolate structure-activity relationships .
Q. What in vitro models are appropriate for assessing pharmacokinetic properties, and how should they be validated?
- Methodological Answer :
- Caco-2 Monolayers : For permeability (apparent permeability coefficient, Papp). Validate with propranolol (high permeability) and atenolol (low permeability) controls.
- Microsomal Stability : Incubate with liver microsomes (human/rat, 1 mg/mL protein) and NADPH. Calculate half-life using first-order kinetics.
- Plasma Protein Binding : Ultrafiltration (10 kDa membrane) at 37°C. Validate with warfarin (95% bound) and caffeine (10% bound). Data should be normalized to unbound fraction for in vivo extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
